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molecular formula C12H7FN2O4 B8353810 p-Nitrophenyl 2-fluoroisonicotinate

p-Nitrophenyl 2-fluoroisonicotinate

Cat. No. B8353810
M. Wt: 262.19 g/mol
InChI Key: WGVHLGLTQZVXRV-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

This compound was prepared starting from compound 27 (1.00 g, 7.09 mmol), according to the procedure developed for compound 24. Reaction time at reflux: 3.5 h, reaction time at 50° C.: 12 h to give compound 35 (1.14 g, 4.35 mmol) as a white solid. Yield 61%; mp 148-150° C.; IR (KBr) ν 1220, 1283, 1406, 1525, 1742 cm−1; 1H NMR (200 MHz, CDCl3) δ 7.44 (d, 2H, J=9.3 Hz), 7.66 (m, 1H), 7.91 (td, 1H, 5JH-F=1.5 Hz, J=1.5, 5.1 Hz), 8.36 (d, 2H, J=9.3 Hz), 8.50 (d, 1H, J=5.1 Hz); MS m/z 262 (M+, 4), 124 (100), 96 (59), 76 (18), 69 (16), 63 (12), 51 (10).
Quantity
1 g
Type
reactant
Reaction Step One
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].IC1C=C2C(=CC=1)N=C(C(O[C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=O)C=N2>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CN1
Step Two
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2N=CC(=NC2=CC1)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
Reaction time
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
3.5 h, reaction time at 50° C.
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.35 mmol
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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